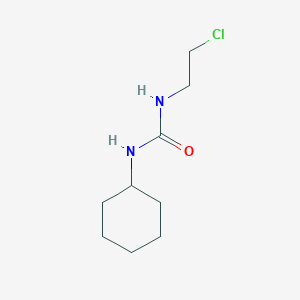

1-(2-Chloroethyl)-3-cyclohexylurea

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea involves chemical reactions that lead to the formation of this compound. Details on the specific synthesis process are not directly available, but typically, such compounds are synthesized through the reaction of cyclohexylamine with 2-chloroethyl isocyanate or similar precursors under controlled conditions.

Molecular Structure Analysis

The three-dimensional structure of 1-(2-Chloroethyl)-3-cyclohexylurea (MeCCNU) has been determined by single-crystal x-ray diffraction. It crystallizes in the monoclinic space group, with the cyclohexyl ring adopting a chair conformation. The plane of the nitrosourea moiety is twisted approximately 90 degrees from the cyclohexyl ring, indicating significant asymmetry in the carbon-nitrogen bonds of the urea group (H. Smith, A. Camerman, & N. Camerman, 1978).

Chemical Reactions and Properties

The chemical degradation of 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea under physiological conditions results in several degradation products, including 2-chloroethanol, acetaldehyde, and vinyl chloride. This indicates a complex degradation pathway that involves the release of a 2-chloroethyl alkylating intermediate, suggesting a mechanism not solely based on the loss of the chloro group as chloride ion (D. J. Reed, H. E. May, R. Boose, K. Gregory, & M. Beilstein, 1975).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Biotransformation : CCNU is lipid-soluble and rapidly degrades in plasma. It's primarily excreted by the kidneys, with significant biliary secretion and reabsorption from the gastrointestinal tract. It shows different degradation and excretion patterns in various animal models, including mice, rats, dogs, and monkeys (Oliverio et al., 1970).

Clinical Tolerance and Effectiveness in Cancer Treatment : Clinical studies have explored CCNU's tolerance in patients with advanced cancer, noting its effectiveness against certain cancers, including bronchogenic carcinoma and malignant lymphoma, and its dose-limiting toxicity (Hansen et al., 1971).

Molecular Structure and Properties : Research on the molecular structure of CCNU variants has provided insights into their three-dimensional conformations and molecular interactions (Smith et al., 1978).

Chemical Degradation and Alkylating Properties : Studies have demonstrated the formation of various degradation products from CCNU, including 2-chloroethanol, suggesting a mode of degradation that involves alkylating intermediates (Reed et al., 1975).

Binding to Cellular Components : CCNU has been shown to bind extensively to cellular proteins, particularly to the proteins of cell nuclei. This interaction plays a crucial role in its mechanism of action (Woolley et al., 1976).

Interaction with Nucleic Acids and Proteins : The drug exhibits dual capacity, modifying cellular proteins via carbamoylation and nucleic acids via alkylation. This dual interaction is significant for its carcinostatic activity (Cheng et al., 1972).

Potential Modified Compounds for Reduced Toxicity : Research into structurally related compounds, like 3-(Tetraacetyl glucopyranos-2-yl)-1-(2-chloroethyl)-1-nitrosourea, has shown potential for maintaining antitumor activity with reduced bone marrow toxicity (Schein et al., 1973).

Safety and Hazards

Mecanismo De Acción

Target of Action

1-(2-Chloroethyl)-3-cyclohexylurea, also known as CCNU, is an alkylating agent . Its primary targets are DNA molecules, specifically the guanine bases . The compound forms interstrand crosslinks in DNA, which prevents DNA replication and transcription .

Mode of Action

CCNU acts by forming covalent bonds with DNA, leading to the formation of cross-links between DNA strands . This cross-linking inhibits DNA replication and transcription, thereby preventing cell division and growth . The compound’s alkylating activity is responsible for its cytotoxic effects .

Biochemical Pathways

It is known that the compound interferes with dna synthesis and function, which can disrupt various cellular processes . The compound’s effects on DNA can also trigger cellular responses to DNA damage, potentially affecting multiple signaling pathways .

Pharmacokinetics

The pharmacokinetics of CCNU have been studied in animals and humans . After administration, the compound is rapidly distributed throughout the body. It is eliminated from plasma in a monoexponential manner with a mean half-life of 9.8±0.8 min in mice and 40.8±9.0 min in dogs . The total plasma clearance was 47.3±8.7 ml/min per kg in mice and 17.8±1.8 ml/min per kg in dogs . The oral bioavailability of the drug was 57.3±12.6% in mice and 71.7±21.2% in dogs .

Result of Action

The primary result of CCNU’s action is the inhibition of cell division and growth due to its interference with DNA replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCNU. For example, the presence of certain substances in the environment, such as other chemicals or biological materials, can potentially interact with the compound and affect its activity . Additionally, factors such as temperature, pH, and the presence of light can potentially affect the stability of the compound . .

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160887 | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-3-cyclohexylurea | |

CAS RN |

13908-11-7 | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13908-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

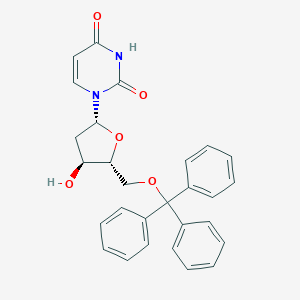

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

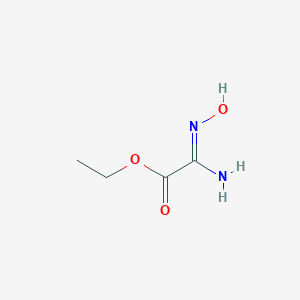

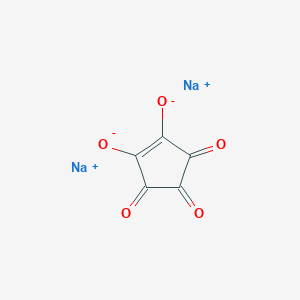

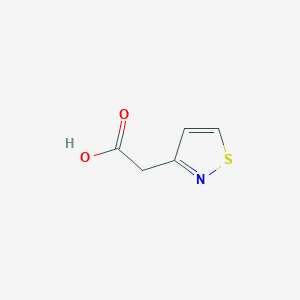

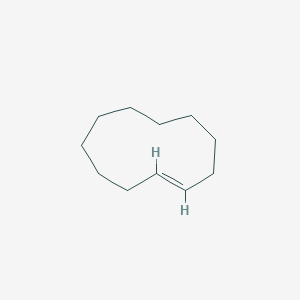

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the continuous extraction method described in the paper for the purification of 1-(2-Chloroethyl)-3-cyclohexylurea?

A1: The paper focuses on a method to purify 1-(2-Chloroethyl)-3-cyclohexylurea by continuously extracting a key precursor, 2-Chloroethyl isocyanate []. This suggests that the presence of unreacted 2-Chloroethyl isocyanate is a significant impurity during the synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea. The continuous extraction method likely offers advantages in terms of purity and yield of the final product compared to other purification methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)